1-(5-ethylpyrimidin-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-ethylpyrimidin-2-yl)piperidin-4-one is a heterocyclic compound featuring a pyrimidine ring substituted with an ethyl group at the 5-position and a piperidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-ethylpyrimidin-2-yl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the condensation of 5-ethyl-2-chloropyrimidine with piperidin-4-one under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 5-ethyl-2-chloropyrimidine and piperidin-4-one.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The mixture is stirred for several hours until the reaction is complete, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
1-(5-ethylpyrimidin-2-yl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the ethyl group or other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-ethylpyrimidin-2-yl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-ethylpyrimidin-2-yl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylpyrimidin-2-yl)piperidin-4-one: Similar structure but with a methyl group instead of an ethyl group.
1-(5-ethylpyridin-2-yl)piperidin-4-one: Pyridine ring instead of pyrimidine.
1-(5-ethylpyrimidin-2-yl)piperidin-2-one: Different position of the ketone group.
Uniqueness
1-(5-ethylpyrimidin-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both pyrimidine and piperidinone moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
CAS No. |
1108164-33-5 |
---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.